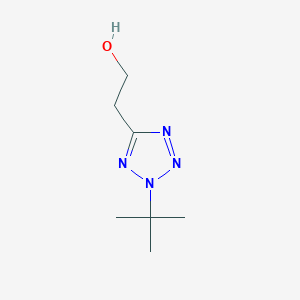

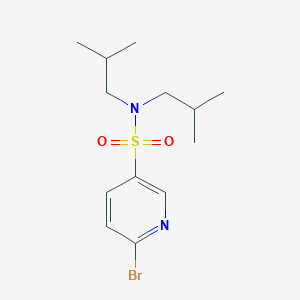

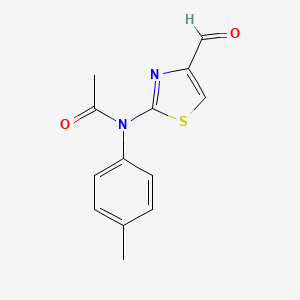

N1-cyclopentyl-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or studies to reference, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Cyclopentyl indicates a five-membered ring structure, and the presence of the oxalamide group suggests the presence of nitrogen atoms. The hydroxy and methylthio groups would also contribute to the overall structure.Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Generally, the presence of the hydroxy group could make it a potential nucleophile, and the amide group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .Applications De Recherche Scientifique

Antitumor Activity of Polyamine Analogues

Research has demonstrated the potential antitumor effects of polyamine analogues. These compounds, including ones like "N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane," have been shown to induce programmed cell death in certain cancer cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and resulting in oxidative stress from H2O2 production. This mechanism suggests a promising approach for developing antineoplastic agents with selective cytotoxic activity (Ha et al., 1997).

Hydrolysis of Antifouling Compounds

Another study focused on the hydrolysis of "Irgarol 1051," a compound used in antifouling paints, catalyzed by mercuric chloride. This research is relevant for understanding the environmental impact and degradation pathways of synthetic compounds used in industrial applications. The study's findings on the specificity of catalytic activity of heavy metal salts on compound hydrolysis provide insights into the chemical behavior of similar compounds in aquatic environments (Liu et al., 1999).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-cyclopentyl-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-13(18,7-8-19-2)9-14-11(16)12(17)15-10-5-3-4-6-10/h10,18H,3-9H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDDXQSYMARWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1CCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2932626.png)

![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)

![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2932635.png)

![Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2932637.png)

![Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2932641.png)